molecular formula C9H6Br6 B3350652 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene CAS No. 29165-34-2

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene

Cat. No. B3350652
CAS RN: 29165-34-2
M. Wt: 593.6 g/mol
InChI Key: ZXAWPXINCIZGEV-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be achieved through a bromination reaction on the benzene ring that has ortho-active groups .


Chemical Reactions Analysis

This compound can be used as a cross-linker, mainly utilized in the synthesis of ligands and dendrimeric monomers . It can also be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers for selective adsorption of CO2 and H2 .


Physical And Chemical Properties Analysis

This compound is a colorless crystal that is soluble in organic solvents but insoluble in water . The empirical formula is C15H21Br3, and the molecular weight is 441.04 .

Safety and Hazards

This compound is toxic and corrosive. When handling it, protective gloves and eyewear should be worn, and it should be used in a well-ventilated environment. Avoid skin contact and inhalation. When storing or handling, avoid contact with oxygen and strong oxidizers to prevent fire or explosion .

properties

IUPAC Name

1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAWPXINCIZGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CBr)Br)CBr)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591049
Record name 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene

CAS RN

29165-34-2
Record name 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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